molecular formula C11H17N3O3S2 B2672923 N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide CAS No. 700849-30-5

N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide

Cat. No.: B2672923
CAS No.: 700849-30-5
M. Wt: 303.4
InChI Key: VJJYHYHDTNKLPG-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide is a complex organic compound that features a piperazine ring substituted with a thiophene-2-carbonyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-carbonyl chloride. This intermediate is then reacted with N,N-dimethylpiperazine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(pyrazine-2-carbonyl)piperazine-1-sulfonamide
  • N,N-dimethyl-4-(pyridine-2-carbonyl)piperazine-1-sulfonamide
  • N,N-dimethyl-4-(benzene-2-carbonyl)piperazine-1-sulfonamide

Uniqueness

N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties that can enhance its interaction with biological targets. This makes it potentially more effective in certain applications compared to similar compounds with different aromatic rings.

Properties

IUPAC Name

N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S2/c1-12(2)19(16,17)14-7-5-13(6-8-14)11(15)10-4-3-9-18-10/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJYHYHDTNKLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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